

coupling efficiency of (4-N-(Boc)cytosine)-1-acetic acid in peptide synthesis

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Compound of Interest

Compound Name: (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid

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An Application Note on the Efficient Incorporation of (4-N-(Boc)cytosine)-1-acetic Acid in Peptide Nucleic Acid (PNA) Synthesis

Introduction

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA, where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (AEG) polyamide chain.^{[1][2]} This neutral backbone allows PNAs to bind to complementary DNA and RNA sequences with high affinity and specificity, making them valuable tools in diagnostics, antisense therapies, and gene editing.^{[3][4]} The synthesis of PNA oligomers is typically performed using solid-phase peptide synthesis (SPPS) methodologies.

A critical step in PNA synthesis is the efficient coupling of protected nucleobase monomers. (4-N-(Boc)cytosine)-1-acetic acid is a key building block for introducing cytosine into a PNA sequence using the Boc/Z or related Boc/acyl protection strategies.^{[2][5]} In this scheme, the tert-butyloxycarbonyl (Boc) group provides acid-labile protection for the exocyclic amine of the cytosine base, preventing side reactions during synthesis. The efficiency of the coupling reaction directly impacts the yield and purity of the final PNA oligomer. This document provides detailed protocols and summarizes quantitative data on the coupling efficiency of (4-N-(Boc)cytosine)-1-acetic acid under various conditions.

Quantitative Data on Coupling Efficiency

The choice of coupling reagent, activation time, and reaction conditions significantly influences the stepwise coupling efficiency. While PNA synthesis can be challenging, optimized protocols consistently achieve high yields. Below is a summary of reported coupling efficiencies for PNA monomers, including cytosine derivatives.

Coupling Reagent/Method	Base(s)	Conditions	Average Stepwise Yield (%)	Reference
HATU	DIPEA	Pre-activation (60s), RT, automated	99.4	[6]
HBTU	In situ neutralization	30 min, RT, automated	97.1	[7]
DIC / Oxyma	-	6 min, 75°C (Microwave)	Substantially higher purity than HATU/RT	[8]
Not Specified	Not Specified	Light-Directed Synthesis	98.0 (for Cytosine monomer)	[3]
TBTU	In situ neutralization	Not Specified	Oligomers up to 16 residues assembled	[9]

Table 1: Comparison of reported coupling efficiencies for PNA monomer incorporation in solid-phase synthesis. Note that yields are often an average over an entire oligomer synthesis.

Experimental Protocols

The following protocols are adapted from established methods for solid-phase PNA synthesis.

[6][8][10]

Protocol 1: Automated PNA Synthesis using HATU Coupling

This protocol describes a standard cycle for incorporating a Boc-protected PNA monomer, such as (4-N-(Boc)cytosine)-1-acetic acid, using an automated peptide synthesizer with a Boc/Z or Boc/acyl strategy.

Materials and Reagents:

- MBHA or PAM-linked resin
- Boc-protected PNA monomers (e.g., (4-N-(Boc)cytosine)-1-acetic acid)
- Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
- Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIPEA) in N-methylpyrrolidone (NMP)
- Monomer Solution: 0.2 M (4-N-(Boc)cytosine)-1-acetic acid in NMP
- Activator Solution: 0.2 M O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in NMP
- Capping Solution: 5% Acetic Anhydride and 6% 2,6-Lutidine in NMP
- Wash Solvents: NMP, DCM

Procedure (Single Synthesis Cycle):

- Resin Preparation: Swell the resin in DCM for 30 minutes in the reaction vessel.
- Boc Deprotection:
 - Wash the resin with DCM (3x).
 - Treat the resin with the Deprotection Solution (50% TFA/DCM) for 2-5 minutes.
 - Drain and treat with fresh Deprotection Solution for 20-30 minutes.

- Drain and wash the resin thoroughly with DCM (3x), followed by NMP (3x).
- Coupling (in situ Neutralization):
 - Prepare the activation mixture: Combine the Monomer Solution (4-5 eq.), Activator Solution (HATU, 3.9 eq.), and Neutralization Solution (DIPEA, 10 eq.). Pre-activate for 60-150 seconds before adding to the resin.[6][10]
 - Add the activated monomer solution to the resin.
 - Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
 - Drain the reaction vessel and wash the resin with NMP (5x).
- Capping:
 - Add the Capping Solution to the resin to acetylate any unreacted amino groups.
 - React for 5-10 minutes at room temperature.
 - Drain and wash the resin with NMP (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Microwave-Assisted PNA Synthesis using DIC/Oxyma

This protocol utilizes microwave energy to enhance coupling efficiency, particularly for difficult sequences, using the safer and highly effective DIC/Oxyma combination.[8]

Materials and Reagents:

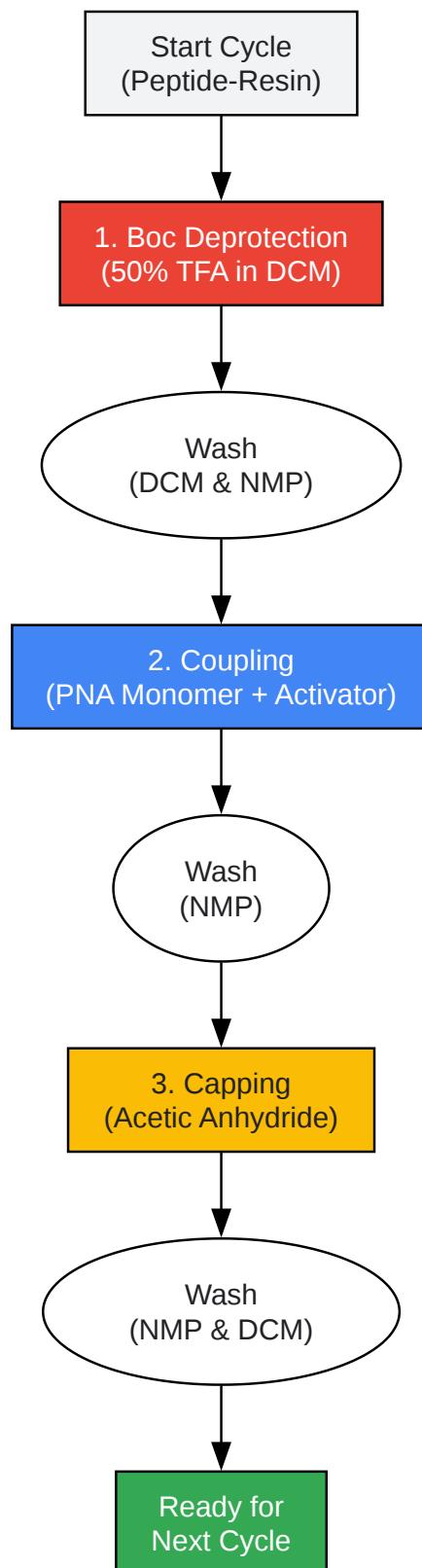
- As in Protocol 1, with the following substitutions:
- Activator System: N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma)

Procedure (Single Synthesis Cycle):

- Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.

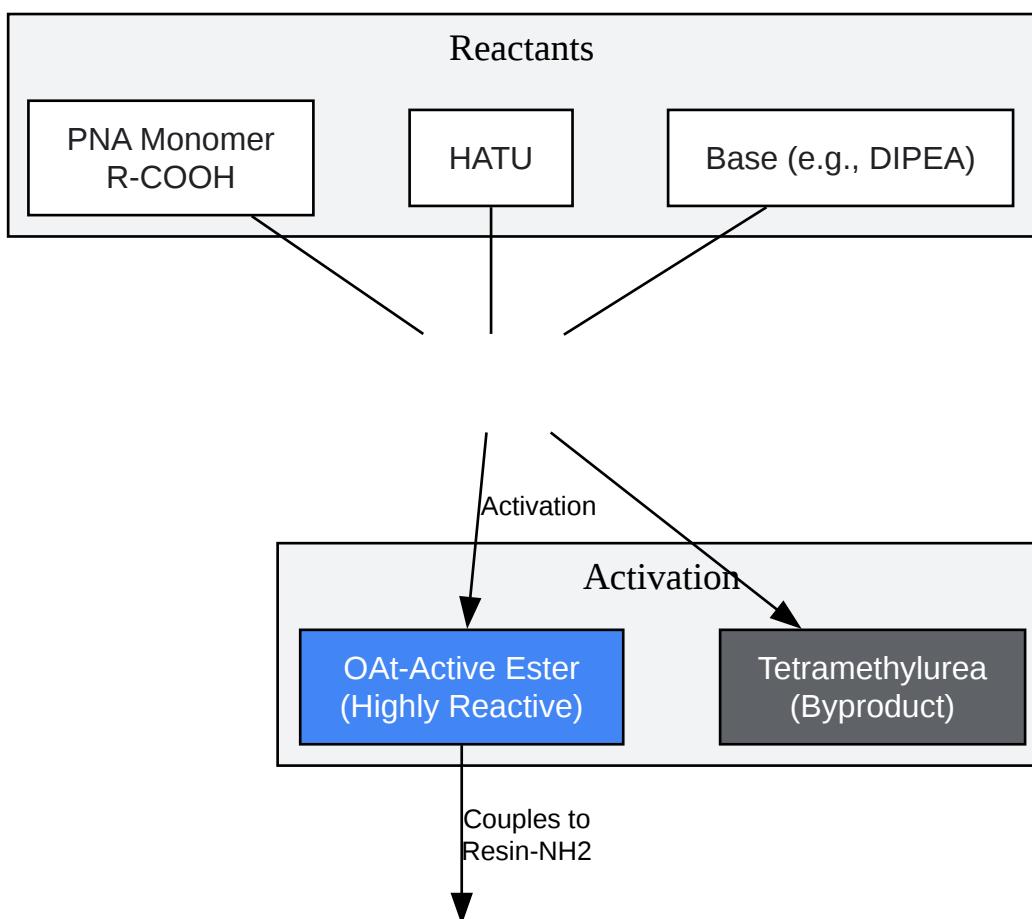
- Microwave Coupling:
 - In the reaction vessel, add NMP to the washed, deprotected peptide-resin.
 - Add the PNA monomer (4-5 eq.), Oxyma (4-5 eq.), and DIC (4-5 eq.).
 - Perform the coupling in a microwave peptide synthesizer for 6 minutes at 75°C.^[8]
 - Drain the reaction vessel and wash thoroughly with NMP (5x).
- Capping: Follow step 4 from Protocol 1.

Visualized Workflows and Mechanisms



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Boc-based Solid-Phase PNA Synthesis Workflow.



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Activation of PNA Monomer Carboxylic Acid by HATU.

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